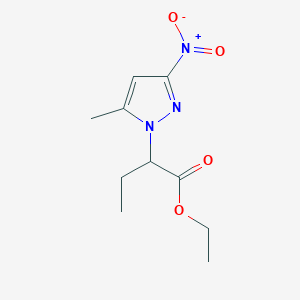

2-(5-甲基-3-硝基-1H-吡唑-1-基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole-containing compounds like ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .科学研究应用

合成与晶体结构分析

2-(5-甲基-3-硝基-1H-吡唑-1-基)丁酸乙酯在结构上相关的化合物 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲基硫代-1H-吡唑-4-羧酸乙酯已经合成,并确定了其晶体结构。该化合物在杀菌和植物生长调节活性方面显示出潜力,突出了其在农业研究和开发中的适用性 (李明等人,2005)。

膦催化的环化

与 2-(5-甲基-3-硝基-1H-吡唑-1-基)丁酸乙酯具有相同官能团的 2-甲基-2,3-丁二烯酸乙酯已用于膦催化的 [4 + 2] 环化反应中。这个过程产生了高度官能化的四氢吡啶,证明了该化合物在合成有机化学和构建含氮杂环的新方法开发中的作用 (Xue-Feng Zhu 等人,2003)。

缓蚀

吡喃吡唑衍生物,其包含与 2-(5-甲基-3-硝基-1H-吡唑-1-基)丁酸乙酯相似的结构基序,已被研究为工业酸洗工艺中低碳钢的新型缓蚀剂。这些研究强调了该化合物在材料科学中的潜在应用,特别是在防腐蚀和开发更安全、更有效的缓蚀剂方面 (P. Dohare 等人,2017)。

抗菌活性

已经开发出一种简便的合成方法,用于从与 2-(5-甲基-3-硝基-1H-吡唑-1-基)丁酸乙酯相关的化合物中合成一类新的吡唑-4-基和 2H-色烯基取代苯胺。一些衍生物表现出显着的抗菌和抗真菌活性,表明该化合物与药用化学和药物研究中的相关性,用于开发新的抗菌剂 (Venkateswarlu Banoji 等人,2022)。

属性

IUPAC Name |

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-4-8(10(14)17-5-2)12-7(3)6-9(11-12)13(15)16/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDORBHFKTUDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)

![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)